Dimethyl acid pyrophosphate

Catalog No.
S3720391
CAS No.
26644-00-8
M.F
C2H8O7P2
M. Wt
206.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl acid pyrophosphate

CAS Number

26644-00-8

Product Name

Dimethyl acid pyrophosphate

IUPAC Name

[hydroxy(methoxy)phosphoryl] methyl hydrogen phosphate

Molecular Formula

C2H8O7P2

Molecular Weight

206.03 g/mol

InChI

InChI=1S/C2H8O7P2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3,(H,3,4)(H,5,6)

InChI Key

BPNLLIHZSAFABG-UHFFFAOYSA-N

SMILES

COP(=O)(O)OP(=O)(O)OC

Canonical SMILES

COP(=O)(O)OP(=O)(O)OC

Dimethyl acid pyrophosphate is a chemical compound with the molecular formula C2H8O7P2C_2H_8O_7P_2 and a CAS number of 26644-00-8. It appears as a colorless liquid and is known for its high reactivity. This compound is classified as a pyrophosphate, which means it contains two phosphate groups linked by an oxygen atom. Dimethyl acid pyrophosphate is non-combustible but can cause severe irritation to skin, eyes, and mucous membranes upon contact .

DMAPP itself doesn't have a well-defined mechanism of action in scientific research. However, its structure shares similarities with pyrophosphate, a crucial molecule in cellular energy transfer. Pyrophosphate readily releases a phosphate group to fuel various cellular processes [].

  • Irritation: May irritate skin and eyes upon contact [].
  • Toxicity: Data on specific toxicity is lacking, but caution is advised when handling.
Due to its reactive phosphate groups. It can undergo hydrolysis in the presence of water, leading to the formation of dimethyl hydrogen phosphate and inorganic phosphate. This reaction is significant in biochemical processes where phosphate transfer is involved.

Additionally, dimethyl acid pyrophosphate can act as a phosphorylating agent in organic synthesis, facilitating the formation of phosphonate esters and other derivatives. Its reactivity makes it useful in polymerization reactions and in the synthesis of complex organic compounds .

While specific biological activities of dimethyl acid pyrophosphate are not extensively documented, it is related to other pyrophosphate compounds that play crucial roles in biological systems. For instance, pyrophosphates are involved in energy transfer processes, such as those seen in adenosine triphosphate (ATP) metabolism. The compound's ability to participate in phosphorylation reactions suggests potential applications in biochemistry, particularly in enzyme-catalyzed reactions .

Dimethyl acid pyrophosphate can be synthesized through several methods:

  • Phosphorylation of Dimethyl Phosphate: This method involves the reaction of dimethyl phosphate with phosphorus oxychloride or phosphorus pentoxide under controlled conditions to yield dimethyl acid pyrophosphate.
  • Condensation Reaction: Combining two molecules of dimethyl hydrogen phosphate under acidic conditions can generate dimethyl acid pyrophosphate through condensation.
  • Direct Phosphorylation: The direct reaction of phosphoric acid with methanol can also lead to the formation of this compound, although this method may require careful control of reaction conditions to avoid side products .

Dimethyl acid pyrophosphate has various industrial applications:

  • Synthesis of Organic Compounds: It serves as a reagent in the synthesis of phosphonate esters and other organophosphorus compounds.
  • Polymerization: The compound is used in polymer chemistry for creating high-performance materials.
  • Agricultural Chemicals: It may be utilized as an intermediate in the production of agrochemicals .

Several compounds share structural or functional similarities with dimethyl acid pyrophosphate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Dimethyl PhosphateC2H7O4PC_2H_7O_4PLess reactive than dimethyl acid pyrophosphate; used as a solvent and reagent.
Diethyl PhosphateC4H11O4PC_4H_{11}O_4PSimilar properties but with ethyl groups; used in organic synthesis.
Trimethyl PhosphateC3H9O4PC_3H_{9}O_4PMore stable; used as a flame retardant and plasticizer.
Isopropyl PyrophosphateC3H7O7P2C_3H_{7}O_7P_2Contains isopropyl groups; used in similar applications as dimethyl acid pyrophosphate.

Uniqueness

Dimethyl acid pyrophosphate stands out due to its specific molecular structure that allows for unique reactivity patterns compared to its analogs. Its ability to act as both a phosphorylating agent and an intermediate in various synthetic pathways highlights its versatility in chemical applications .

Physical Description

Dimethyl acid pyrophosphate appears as a liquid. Noncombustible. May severely irritate skin, eyes and mucous membranes. Avoid contact.
Liquid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

205.97452659 g/mol

Monoisotopic Mass

205.97452659 g/mol

Heavy Atom Count

11

UNII

1R9ZEZ483S

Wikipedia

Dimethyl acid pyrophosphate
Diphosphoric acid, dimethyl este

General Manufacturing Information

Paint and coating manufacturing
Diphosphoric acid, P,P'-dimethyl ester: ACTIVE
Diphosphoric acid, dimethyl ester: INACTIVE

Dates

Modify: 2023-11-23

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